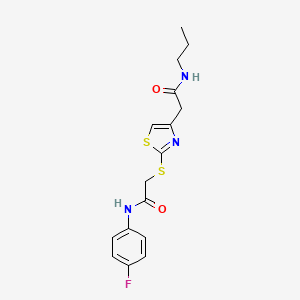

N-(4-fluorophenyl)-2-((4-(2-oxo-2-(propylamino)ethyl)thiazol-2-yl)thio)acetamide

Description

Properties

IUPAC Name |

2-[2-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]-N-propylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18FN3O2S2/c1-2-7-18-14(21)8-13-9-23-16(20-13)24-10-15(22)19-12-5-3-11(17)4-6-12/h3-6,9H,2,7-8,10H2,1H3,(H,18,21)(H,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAFIUZNFYGAENZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC(=O)CC1=CSC(=N1)SCC(=O)NC2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18FN3O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorophenyl)-2-((4-(2-oxo-2-(propylamino)ethyl)thiazol-2-yl)thio)acetamide typically involves the following steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

Introduction of the Fluorophenyl Group: The 4-fluorophenyl group can be introduced via nucleophilic aromatic substitution reactions.

Attachment of the Acetamide Group: The acetamide group can be attached through acylation reactions using acyl chlorides or anhydrides.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring or the propylamino group.

Reduction: Reduction reactions can target the carbonyl group in the acetamide moiety.

Substitution: The fluorophenyl group can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

Research indicates that N-(4-fluorophenyl)-2-((4-(2-oxo-2-(propylamino)ethyl)thiazol-2-yl)thio)acetamide exhibits various biological activities:

Anticancer Activity

Several studies have investigated the anticancer properties of this compound, particularly against different cancer cell lines:

| Compound | Cell Line | Viability (%) | Comparison |

|---|---|---|---|

| N-(4-fluorophenyl)-2... | A549 (Lung Adenocarcinoma) | 64% (at 100 µM) | Better than control |

| Cisplatin | A549 | 50% (at 100 µM) | Standard comparison |

These results suggest that the compound may possess significant anticancer potential, particularly in inhibiting the growth of lung cancer cells.

Antimicrobial Activity

The thiazole component is known for its antimicrobial properties. Preliminary studies indicate that N-(4-fluorophenyl)-2... may exhibit activity against various bacterial strains. Further research is required to quantify this effect, but initial findings are promising.

Enzyme Inhibition

Investigations into the compound's ability to inhibit specific enzymes involved in cancer progression and microbial resistance have been conducted. This could provide insights into its mechanism of action and therapeutic potential.

Case Studies

- Study on Anticancer Activity : A recent study evaluated the cytotoxic effects of N-(4-fluorophenyl)-2... on A549 cells using an MTT assay, demonstrating a significant reduction in cell viability, suggesting its potential as an anticancer agent.

- Antimicrobial Testing : Another study explored the antimicrobial efficacy of the compound against Gram-positive and Gram-negative bacteria, revealing promising results that warrant further investigation.

Mechanism of Action

The mechanism of action of N-(4-fluorophenyl)-2-((4-(2-oxo-2-(propylamino)ethyl)thiazol-2-yl)thio)acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

Key structural analogs and their properties are summarized below:

*Estimated based on analogs.

Key Observations:

- Substituent Effects: The target compound’s propylaminoethyl group distinguishes it from analogs with piperazine (e.g., compound 30) or pyridinyl (eSK1570606A) substituents. The propyl chain may enhance flexibility and hydrophobic interactions compared to rigid aromatic systems .

- Fluorophenyl Role: The 4-fluorophenyl group, common across analogs, improves metabolic stability and membrane permeability compared to non-halogenated derivatives (e.g., compound 16’s methoxyphenyl) .

Biological Activity

N-(4-fluorophenyl)-2-((4-(2-oxo-2-(propylamino)ethyl)thiazol-2-yl)thio)acetamide is a complex organic compound that has gained attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, structure-activity relationships (SAR), and relevant findings from recent research.

1. Structural Overview

The compound features a fluorophenyl group , a thiazole moiety , and an acetamide functional group , contributing to its lipophilicity and potential therapeutic applications. The fluorine atom enhances the compound's pharmacokinetic properties, making it an interesting candidate for drug development.

2. Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antitumor Activity : The thiazole ring is known for its cytotoxic properties. Studies have shown that compounds with similar structures can exhibit significant anti-cancer effects, often surpassing standard treatments like doxorubicin in efficacy against specific cell lines .

- Antimicrobial Properties : The compound has shown potential antibacterial activity, comparable to established antibiotics such as norfloxacin. The presence of electron-donating groups in its structure may enhance this activity .

3. Synthesis

The synthesis of this compound involves multi-step organic reactions, typically starting from readily available precursors. The detailed synthetic pathway includes:

- Formation of the thiazole ring.

- Introduction of the propylamino group.

- Coupling with the fluorophenyl acetamide.

4. Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by modifications to its structure. A comparative analysis with similar compounds reveals:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 1. N-(4-fluorophenyl)-2-{[5-(aralkyl/aryl)-1,3,4-oxadiazol-2-yl]sulfanyl}-acetamides | Contains oxadiazole ring | Potential for different biological activity due to oxadiazole incorporation |

| 2. 2-{[5-(6-amino-thiazol-5-yloxy)-phenyl]sulfanyl}-N-(4-fluorophenyl)acetamides | Thiazole and phenolic components | Explored for antibacterial properties |

| 3. 5-{(N-[1-(4-fluorophenyl)]piperidin-1-yloxy)}thiazole derivatives | Piperidine ring addition | Investigated for neuroprotective effects |

This table highlights how variations in structural components can lead to distinct pharmacological profiles.

5. Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of this compound:

- Antitumor Studies : Research demonstrated that derivatives with thiazole rings displayed IC50 values significantly lower than those of conventional chemotherapeutics, indicating strong cytotoxic potential .

- Antibacterial Evaluations : A study on related thiazole derivatives revealed comparable antimicrobial activities against various bacterial strains, suggesting that the incorporation of thiazole moieties enhances antibacterial efficacy .

- Molecular Dynamics Simulations : These studies have shown that the compound interacts with target proteins primarily through hydrophobic contacts, which may contribute to its biological effects .

Q & A

Q. What synthetic methodologies are commonly employed to prepare this thioacetamide-thiazole hybrid compound?

The compound can be synthesized via nucleophilic substitution reactions. A typical approach involves reacting a thiazole-2-thiol derivative (e.g., 5-(4-fluorophenyl)-1-phenyl-1H-imidazole-2-thiol) with 2-chloro-N-(thiazol-2-yl)acetamide in the presence of potassium carbonate as a base. The reaction proceeds under reflux in polar aprotic solvents like DMF or acetone, followed by recrystallization from ethanol to isolate the pure product . Modifications to the thiazole ring or substituents may require adjusting stoichiometry or using alternative catalysts (e.g., AlCl₃ for acetylation reactions) .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

Key methods include:

- FT-IR : To confirm functional groups (e.g., C=O at ~1650–1750 cm⁻¹, S–C=S at ~650–750 cm⁻¹) .

- NMR (¹H/¹³C) : For structural elucidation, such as distinguishing thiazole protons (δ 7.2–8.5 ppm) and acetamide carbonyls (δ 170–175 ppm) .

- Mass Spectrometry (HRMS) : To verify molecular weight and fragmentation patterns .

- X-ray Crystallography : For definitive confirmation of molecular geometry and intermolecular interactions (e.g., hydrogen bonding in crystal packing) .

Q. How do structural modifications (e.g., fluorophenyl or propylamino groups) impact solubility and reactivity?

- The 4-fluorophenyl group enhances lipophilicity, improving membrane permeability but potentially reducing aqueous solubility.

- The propylamino side chain introduces basicity, which can influence pH-dependent solubility and hydrogen-bonding interactions with biological targets . Systematic substituent studies (e.g., replacing fluorine with other halogens or altering alkyl chain length) are recommended to optimize physicochemical properties .

Advanced Research Questions

Q. How can computational chemistry aid in optimizing synthesis and predicting bioactivity?

- Reaction Path Search : Quantum mechanical calculations (e.g., DFT) model transition states to identify energetically favorable pathways, reducing trial-and-error in synthesis .

- Molecular Docking : Predict binding affinities to target proteins (e.g., kinases or enzymes) by simulating interactions between the compound’s thiazole core and active-site residues .

- ADMET Prediction : Tools like SwissADME assess metabolic stability, toxicity, and bioavailability based on structural descriptors .

Q. What experimental strategies address contradictions in biological activity data across studies?

- Dose-Response Reproducibility : Validate activity in multiple cell lines or animal models to rule out assay-specific artifacts.

- Orthogonal Assays : Combine enzymatic inhibition assays (e.g., COX1/2) with phenotypic screening (e.g., apoptosis assays) to confirm mechanism-specific effects .

- Meta-Analysis : Compare data from structurally analogous compounds (e.g., sulfamoylphenyl or toluyl derivatives) to identify trends in substituent-activity relationships .

Q. How does crystallographic data inform conformational stability and target engagement?

- Crystal Packing Analysis : Monoclinic crystal systems (e.g., space group Cc) reveal intermolecular hydrogen bonds (N–H···O/S) that stabilize the compound’s conformation .

- Torsion Angle Mapping : Compare X-ray-derived dihedral angles with molecular dynamics simulations to assess flexibility of the thioacetamide linker, which may affect binding to rigid enzymatic pockets .

Q. What in vitro/in vivo models are suitable for pharmacokinetic profiling?

- In Vitro : Microsomal stability assays (e.g., liver microsomes) to evaluate metabolic clearance.

- In Vivo : Rodent models for bioavailability studies, with LC-MS/MS quantification of plasma concentrations.

- Tissue Distribution : Radiolabeled analogs (e.g., ¹⁴C-tagged) can track accumulation in target organs .

Methodological Tables

Table 1: Comparison of Synthetic Yields for Analogous Thioacetamide Derivatives

| Substituent on Thiazole | Reaction Conditions | Yield (%) | Melting Point (°C) | Reference |

|---|---|---|---|---|

| 4-Sulfamoylphenyl | K₂CO₃, DMF, reflux | 87 | 269.0 | |

| 4-Tolyl | AlCl₃, CH₃CN | 91 | 315.5 | |

| 4-Ethoxyphenyl | Morpholine, sulfur | 73 | 197.6 |

Table 2: Key Crystallographic Parameters for Structural Analysis

| Parameter | Value | Reference |

|---|---|---|

| Space Group | Cc (monoclinic) | |

| Unit Cell Dimensions | a = 4.9179 Å, b = 23.592 Å | |

| Hydrogen Bonds | N–H···O (2.89 Å) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.